molecular formula C11H14N4 B2363411 4-(3,5-Dimethylpyrazol-1-yl)-5,6-dimethylpyrimidine CAS No. 2320515-22-6

4-(3,5-Dimethylpyrazol-1-yl)-5,6-dimethylpyrimidine

Cat. No.: B2363411
CAS No.: 2320515-22-6
M. Wt: 202.261
InChI Key: UEDJZPUKTISZKM-UHFFFAOYSA-N
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Description

4-(3,5-Dimethylpyrazol-1-yl)-5,6-dimethylpyrimidine is a heterocyclic compound that features both pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethylpyrazol-1-yl)-5,6-dimethylpyrimidine typically involves the reaction of 3,5-dimethylpyrazole with a suitable pyrimidine precursor under controlled conditions. One common method involves the use of a base such as potassium tert-butoxide (t-BuOK) in a solvent like tetrahydrofuran (THF) to facilitate the alkylation process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethylpyrazol-1-yl)-5,6-dimethylpyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the pyrazole or pyrimidine rings are substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.

Mechanism of Action

The mechanism by which 4-(3,5-Dimethylpyrazol-1-yl)-5,6-dimethylpyrimidine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. For example, it may inhibit protein kinases by binding to their active sites, thereby blocking their activity and affecting cellular signaling pathways . The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual-ring structure, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its potential as a kinase inhibitor make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)-5,6-dimethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c1-7-5-8(2)15(14-7)11-9(3)10(4)12-6-13-11/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDJZPUKTISZKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=NC(=C2C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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